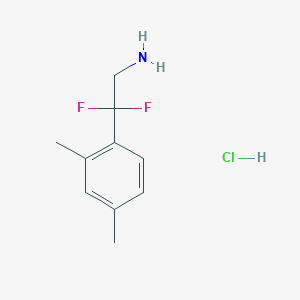

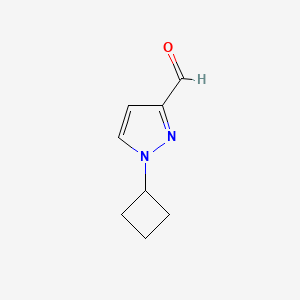

![molecular formula C15H12ClF3N4OS B2497898 N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide CAS No. 338794-95-9](/img/structure/B2497898.png)

N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

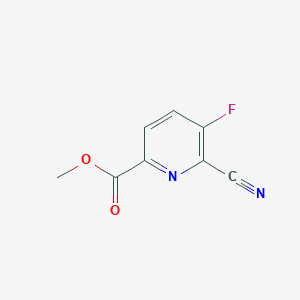

N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide is a useful research compound. Its molecular formula is C15H12ClF3N4OS and its molecular weight is 388.79. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Properties

N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide, also known as the fungicide fluazinam, exhibits a dihedral angle between the pyridine and benzene ring planes, forming part of its chemical structure. In the crystal, hydrogen bonds, Cl⋯π, and N—O⋯π interactions link the molecules into chains and a three-dimensional network, contributing to its unique chemical properties (Jeon, Kim, Lee, & Kim, 2013).

Chemical Synthesis and Transformations

The compound has been involved in various chemical syntheses and transformations. For instance, its derivatives have been synthesized through different chemical reactions, including cyanation, chlorination, and nitration of related pyridine compounds, demonstrating its versatility in organic chemistry (Shiotani & Taniguchi, 1996). Additionally, its use in the synthesis of radioligands for biological evaluations shows its potential in medicinal chemistry (Gao et al., 2018).

Biological Evaluation and Potential Applications

The compound has been used in the synthesis of various derivatives for biological evaluation. For example, studies on Schiff's bases and azetidinones derived from this compound have shown potential antidepressant and nootropic activities, suggesting its utility in the development of central nervous system (CNS) active agents (Thomas et al., 2016). Furthermore, its involvement in the synthesis of glycine transporter inhibitors indicates its relevance in addressing neurological disorders (Yamamoto et al., 2016).

Mechanism of Action

Target of Action

The primary target of N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide, also known as 1-benzoyl-3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}thiourea, is thought to be spectrin-like proteins in the cytoskeleton of oomycetes .

Mode of Action

It is believed to interact with its targets, the spectrin-like proteins, causing changes in the cytoskeleton of oomycetes .

Result of Action

The molecular and cellular effects of this compound’s action include affecting the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins in biochemical reactions. Its mode of action is primarily through the inhibition of succinate dehydrogenase (complex II) in the fungal mitochondrial respiratory chain . This makes N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide a succinate dehydrogenase inhibitor (SDHI) .

Cellular Effects

This compound affects fungal growth at all stages, from germination to sporulation . It influences cell function by disrupting the mitochondrial respiratory chain, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level by binding to the succinate dehydrogenase enzyme, inhibiting its function . This inhibition disrupts the normal flow of electrons within the mitochondrial respiratory chain, leading to a decrease in ATP production and ultimately inhibiting fungal growth .

Temporal Effects in Laboratory Settings

Given its mode of action, it is likely that the compound’s effects would become more pronounced over time as the disruption to the mitochondrial respiratory chain leads to a gradual decrease in fungal cell viability .

Metabolic Pathways

Given its role as a succinate dehydrogenase inhibitor, it is likely that the compound could impact metabolic flux and metabolite levels within the tricarboxylic acid (TCA) cycle .

Subcellular Localization

The subcellular localization of this compound is likely to be within the mitochondria, given its role as a succinate dehydrogenase inhibitor

Properties

IUPAC Name |

N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClF3N4OS/c1-23(12-11(16)7-10(8-20-12)15(17,18)19)22-14(25)21-13(24)9-5-3-2-4-6-9/h2-8H,1H3,(H2,21,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAWNYFEDLVFSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=S)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClF3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

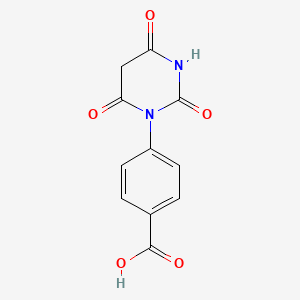

![N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497818.png)

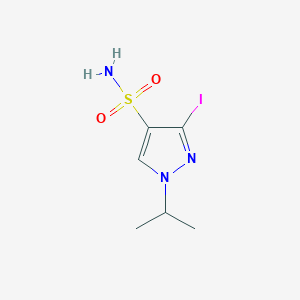

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2497822.png)

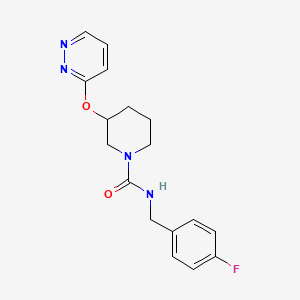

![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2497827.png)

![4-[2-[2-(Dimethylamino)ethoxy]phenyl]piperazine-1-sulfonyl fluoride](/img/structure/B2497834.png)

![8-{3-[(2,5-dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497835.png)